molecular formula C19H22FN3O7S3 B11086802 N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide CAS No. 632300-90-4

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide

Cat. No.: B11086802
CAS No.: 632300-90-4
M. Wt: 519.6 g/mol
InChI Key: UHOXATNNMSRKMQ-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with dual morpholine sulfonyl groups and a fluorine atom on the phenyl ring. The morpholine sulfonyl moieties enhance solubility and metabolic stability, while the fluorine may influence electronic properties and bioavailability.

Properties

CAS No.

632300-90-4

Molecular Formula

C19H22FN3O7S3

Molecular Weight

519.6 g/mol

IUPAC Name

N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

InChI

InChI=1S/C19H22FN3O7S3/c20-16-2-1-14(32(25,26)22-3-7-29-8-4-22)11-17(16)21-19(24)18-12-15(13-31-18)33(27,28)23-5-9-30-10-6-23/h1-2,11-13H,3-10H2,(H,21,24)

InChI Key

UHOXATNNMSRKMQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)NC(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Thiophene-2-carboxamide Dual morpholine sulfonyl, fluorine Potential enzyme/CNS targeting
Compound 15 Phenyl butanamide Morpholine sulfonyl, dimethyl groups Analgesic (post-operative pain)
Compound 54 Thiophene-2-carboxamide Piperidinyloxy, chlorophenyl BBB permeability
T-IV-B Thiophene-2-carboxamide Acryloylphenyl Synthetic intermediate
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-... Benzothiophene-2-carboxamide Sulfamoyl, nitro, methylpyrimidine Kinase inhibition (inferred)

Key Research Findings and Trends

Morpholine Sulfonyl Groups : Enhance metabolic stability and solubility, as seen in Compound 15 . Dual sulfonamides in the target compound may further improve these properties.

Thiophene vs.

Synthetic Challenges : Nitrothiophene derivatives () exhibit variable purity (42–99%), highlighting the difficulty in optimizing sulfonamide-thiophene syntheses.

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